3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 3-chloro group and a 1,2-oxazole ring attached to a 4-fluorophenyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves multi-step organic reactions One common approach starts with the preparation of the 1,2-oxazole ring, followed by its attachment to the 4-fluorophenyl groupSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The benzamide moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzamide core, while oxidation can lead to the formation of oxazole derivatives with altered electronic properties .
Scientific Research Applications
3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide has found applications in various scientific research areas:
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The presence of the oxazole ring and the fluoro substituent can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluorophenyl isocyanate: Shares the chloro and fluoro substituents but differs in the functional groups attached to the aromatic ring.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: Contains a similar aromatic core but with a pyrazolo[4,3-b]pyridine ring instead of an oxazole.
Uniqueness
The uniqueness of 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the oxazole ring, in particular, differentiates it from other similar compounds and contributes to its specific applications in scientific research .
Properties
Molecular Formula |
C16H10ClFN2O2 |
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Molecular Weight |
316.71 g/mol |
IUPAC Name |
3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-3-1-2-11(8-12)16(21)19-15-9-14(20-22-15)10-4-6-13(18)7-5-10/h1-9H,(H,19,21) |
InChI Key |
UJNOIIFRCYYZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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